5-Methoxy-4-oxo-4H-chromene-2-carboxylic acid
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Overview
Description
5-Methoxy-4-oxo-4H-chromene-2-carboxylic acid: is a chemical compound with the molecular formula C11H8O5 and a molecular weight of 220.18 g/mol . It is a derivative of chromene, a class of compounds known for their diverse biological activities. This compound is characterized by a methoxy group at the 5-position, a carboxylic acid group at the 2-position, and a ketone group at the 4-position of the chromene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Methoxy-4-oxo-4H-chromene-2-carboxylic acid involves the reaction of 1-(2-hydroxy-6-methoxyphenyl)ethanone with diethyl oxalate in the presence of sodium ethoxide . The reaction is typically carried out at 100°C for 16 hours . After the reaction, the mixture is cooled, acidified, and extracted with ethyl acetate. The organic layer is then washed, dried, and concentrated to obtain the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques and automated systems .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are typically used.
Substitution: Reagents like or can facilitate substitution reactions.
Major Products:
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 5-Methoxy-4-oxo-4H-chromene-2-carboxylic acid is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of various chromene derivatives with potential biological activities .
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential therapeutic properties. Chromene derivatives, including this compound, have shown promise in the treatment of diseases such as cancer, inflammation, and microbial infections .
Industry: The compound is utilized in the development of pharmaceuticals, agrochemicals, and dyes. Its unique chemical structure makes it a valuable intermediate in the production of various industrial products .
Mechanism of Action
The mechanism of action of 5-Methoxy-4-oxo-4H-chromene-2-carboxylic acid is primarily related to its ability to interact with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, modulate signaling pathways, and induce apoptosis in cancer cells . Its effects are mediated through interactions with proteins and nucleic acids, leading to alterations in cellular functions and gene expression .
Comparison with Similar Compounds
- 5-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid
- 6-Fluoro-4-oxo-4H-chromene-2-carboxylic acid
- 8-Methoxy-3-methyl-4-oxo-4H-chromene-2-carbaldehyde
Comparison: 5-Methoxy-4-oxo-4H-chromene-2-carboxylic acid is unique due to the presence of the methoxy group at the 5-position, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications .
Properties
IUPAC Name |
5-methoxy-4-oxochromene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O5/c1-15-7-3-2-4-8-10(7)6(12)5-9(16-8)11(13)14/h2-5H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNYIZIMKWGODMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)C=C(O2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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